3-Oxocyclobutanecarboxylic acid
Overview
Description
3-Oxocyclobutanecarboxylic acid is a chemical compound that has been synthesized through a process involving methanol, acetone, and bromine. This synthesis route includes steps such as bromination, cyclization, salification, and hydrolysis, resulting in an overall yield of 44.07%. The structure of the product was confirmed using various analytical techniques such as ^1H NMR, elementary analysis, and mass spectrometry (MS). The method is noted for its ease of operation and cost-effectiveness, making it suitable for large-scale preparation .
Synthesis Analysis
The synthesis of 3-Oxocyclobutanecarboxylic acid and related compounds has been explored in several studies. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid with hydroxy groups in the 3- and 4-positions have been synthesized using a highly endo-selective [2 + 2]-photocycloaddition reaction. This reaction is followed by a regioselective ring opening, Hofmann rearrangement, and nitrogen protection, which can be performed consecutively or in a one-pot protocol . Additionally, continuous photo flow chemistry has been employed for the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative, demonstrating the utility of photochemical methods in the preparation of cyclobutane-containing compounds .
Molecular Structure Analysis
The molecular structure of 3-Oxocyclobutanecarboxylic acid has been confirmed through ^1H NMR and MS, ensuring the correct identification of the compound . The importance of molecular structure in the synthesis of cyclobutane derivatives is also highlighted in the stereoselective synthesis of cyclobutane derivatives with pyridyl and carboxylic acid functionalities, where the orientation of monomers and the presence of anions in the salts influence the outcome of the solid-state [2 + 2] cycloaddition reaction .
Chemical Reactions Analysis
3-Oxocyclobutanecarboxylic acid and its derivatives participate in various chemical reactions. For example, 3-oxobutanoic acid, a related β-oxo acid, has been shown to react with aliphatic aldehydes in the presence of pyridine to yield α,β-unsaturated methyl ketones. This reaction has been utilized in the synthesis of compounds such as (E)-7-methyloct-4-en-3-one, a major constituent of the marine sponge Plakortis zygompha . The reactivity of these compounds under Knoevenagel reaction conditions indicates their potential utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Oxocyclobutanecarboxylic acid and its derivatives are crucial for their potential use as bioisosteres. For instance, oxetan-3-ol and thietan-3-ol have been evaluated as surrogates for the carboxylic acid functional group. These compounds, along with their sulfoxide and sulfone derivatives, have been synthesized and assessed for their physicochemical properties, suggesting their promise as isosteric replacements for the carboxylic acid moiety . This research underscores the importance of understanding the physical and chemical properties of such compounds for their application in medicinal chemistry and material science.
Scientific Research Applications
Synthesis Improvement and Applications
3-Oxocyclobutanecarboxylic acid has been synthesized with improved methods, emphasizing easy operation and low cost, making it feasible for large-scale preparation. This synthesis is significant for industrial and research applications, offering a cost-effective way to produce this compound (Huang Bin & Zhang Zheng-lin, 2010).
Role in Chemical Transformations
The compound plays a role in the preparation of other significant chemicals, such as Cyclobutenone. Its transformation into various chemicals indicates its versatility and importance in synthetic chemistry (Audrey G. Ross, Xiaohua Li, & S. Danishefsky, 2014).
Acid-Strengthening Effect
An interesting property of 3-Oxocyclobutanecarboxylic acid is its acid-strengthening effect, especially in aqueous solutions. This property is essential for understanding its behavior in different environments and can be crucial for various chemical processes (J. A. Chang et al., 2006).
Conformationally Restricted Analogues
The compound is used to prepare conformationally restricted analogues of glutamic acid. These analogues mimic glutamate in various restricted conformations, which are valuable for biological research and drug development (Anton V. Chernykh et al., 2014).
Photocatalysis and Isotopic Labeling
In the context of photocatalysis and isotopic labeling, 3-Oxocyclobutanecarboxylic acid derivatives have been used in continuous photo flow synthesis. This application is relevant for creating biologically active compounds and material science applications (T. Yamashita, H. Nishikawa, & T. Kawamoto, 2019).
Environmental and Atmospheric Studies
The compound has been involved in studies related to atmospheric chemistry, particularly in the formation of secondary aerosols. Understanding its role in environmental processes is crucial for atmospheric science and environmental monitoring (M. Glasius et al., 2000).
Safety And Hazards
Future Directions
3-Oxocyclobutanecarboxylic acid is a very important medical intermediate. It is widely used in the synthesis of tens of kinds of bulk drugs . The demand for this intermediate is increasing day by day, so developing a new novel process that can be amplified in enormous quantities is of significant meaning .
properties
IUPAC Name |
3-oxocyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-3(2-4)5(7)8/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENOFRJPUPTEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406767 | |
Record name | 3-oxocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxocyclobutanecarboxylic acid | |
CAS RN |
23761-23-1 | |
Record name | 3-oxocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxocyclobutanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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